6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the furan-2-yl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Chlorination and N-alkylation: The final steps may include chlorination and N-alkylation to introduce the chloro and dimethylphenyl groups, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or furan-2-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.
Furan-containing compounds: Compounds with furan rings often exhibit unique chemical reactivity and biological properties.
Uniqueness
6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H16ClN3O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dimethylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16ClN3O/c1-12-5-3-6-13(2)17(12)22-19-18(15-7-4-10-24-15)21-16-9-8-14(20)11-23(16)19/h3-11,22H,1-2H3 |
InChI Key |
VAKCYIHDVFJHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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